Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
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Overview
Description
The compound “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” is a complex chemical entity that incorporates multiple functional groups and protective groups. It is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” involves multiple steps, each requiring specific reagents and conditions. The tert-butyldimethylsilyl (TBDMS) group is often introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The diisopropylphosphoramidite group can be synthesized using diisopropylamine and phosphorus trichloride, followed by reaction with a suitable alcohol . The dimethoxytrityl (DMT) group is typically added using dimethoxytrityl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be selectively deprotected using fluoride ions from reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Formation of the corresponding phosphate ester.
Reduction: Conversion of the cyano group to an amine.
Substitution: Removal of the silyl protecting group to yield the free hydroxyl group.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of oligonucleotides and nucleic acid analogs.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” involves its ability to protect reactive functional groups during chemical synthesis. The TBDMS group protects hydroxyl groups from unwanted reactions, while the DMT group protects amines. The phosphoramidite group facilitates the formation of phosphodiester bonds in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for silylation of hydroxyl groups.
Dimethoxytrityl chloride: Commonly used for protecting amine groups.
Diisopropylphosphoramidite: Utilized in the synthesis of phosphoramidite derivatives.
Uniqueness
The uniqueness of “Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]” lies in its multifunctional nature, allowing it to serve multiple roles in synthetic chemistry. Its combination of protective groups and reactive sites makes it a versatile tool in the synthesis of complex molecules.
Properties
CAS No. |
159639-78-8 |
---|---|
Molecular Formula |
C46H63N4O9PSi |
Molecular Weight |
875.1 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-40-39(57-43(41(40)59-61(11,12)45(6,7)8)49-29-33(5)42(51)48-44(49)52)30-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-26,29,31-32,39-41,43H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40-,41-,43-,60?/m1/s1 |
InChI Key |
KYRSLFQMFXXGLW-IEXCOMMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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